molecular formula C12H15NO3S B4420584 (1,1-dioxido-2,3-dihydro-3-thienyl)(2-ethoxyphenyl)amine

(1,1-dioxido-2,3-dihydro-3-thienyl)(2-ethoxyphenyl)amine

Cat. No. B4420584
M. Wt: 253.32 g/mol
InChI Key: QXLCJUHITJQEBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,1-dioxido-2,3-dihydro-3-thienyl)(2-ethoxyphenyl)amine, also known as TTA-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TTA-1 belongs to the class of compounds known as thiazolidinediones, which are known to have a variety of biological activities.

Mechanism of Action

The exact mechanism of action of (1,1-dioxido-2,3-dihydro-3-thienyl)(2-ethoxyphenyl)amine is not fully understood, but it is thought to act by modulating the activity of certain enzymes and transcription factors. One such target is peroxisome proliferator-activated receptor gamma (PPARγ), a transcription factor that plays a role in regulating glucose and lipid metabolism. This compound has been shown to activate PPARγ, which may contribute to its anti-inflammatory and metabolic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cancer cells and metabolic disorders, this compound has been shown to have anti-inflammatory effects. This compound has also been shown to have neuroprotective effects, and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using (1,1-dioxido-2,3-dihydro-3-thienyl)(2-ethoxyphenyl)amine in lab experiments is its well-established synthesis method and chemical stability. Additionally, this compound has been extensively studied, and its effects on various biological systems are well-documented. However, one limitation of using this compound is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on (1,1-dioxido-2,3-dihydro-3-thienyl)(2-ethoxyphenyl)amine. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects. Additionally, more research is needed to fully understand the mechanism of action of this compound, which may lead to the development of more targeted therapies. Other potential future directions include the use of this compound as a treatment for metabolic disorders and neurodegenerative diseases, as well as the development of new synthetic methods for this compound and related compounds.

Scientific Research Applications

(1,1-dioxido-2,3-dihydro-3-thienyl)(2-ethoxyphenyl)amine has been studied for its potential applications in a variety of scientific research fields. One area of interest is its potential as a therapeutic agent for the treatment of cancer. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells. Other areas of research include the potential use of this compound as an anti-inflammatory agent, as well as its potential as a treatment for metabolic disorders such as diabetes.

properties

IUPAC Name

N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-2-16-12-6-4-3-5-11(12)13-10-7-8-17(14,15)9-10/h3-8,10,13H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLCJUHITJQEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2CS(=O)(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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